molecular formula C19H17N3O3S B2449702 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline CAS No. 850936-89-9

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline

Cat. No. B2449702
CAS RN: 850936-89-9
M. Wt: 367.42
InChI Key: BWCZLSBUBBWTTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline is a chemical compound that has been widely studied for its potential use in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may help to prevent or treat a variety of diseases. It has also been shown to have antimicrobial properties, which may be useful in the treatment of infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline in lab experiments is that it has been shown to have a variety of biological activities. This makes it a potentially useful compound for studying the mechanisms of various diseases and for developing new treatments. However, one limitation is that the compound may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline. One area of interest is the development of new treatments for cancer and neurodegenerative diseases. Another area of interest is the study of the compound's mechanism of action, which could lead to the development of new drugs that target specific enzymes or proteins. Additionally, the compound could be studied for its potential use in the treatment of infections and other diseases.

Synthesis Methods

The synthesis of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline is a multi-step process that involves the reaction of various reagents. The first step is the synthesis of 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with acetic anhydride to form 5-(2-Methoxyphenyl)-1,3,4-oxadiazole-2-acetate. This compound is then reacted with indoline to form 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline.

Scientific Research Applications

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline has been studied for its potential use in a variety of scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential use in the treatment of cancer and neurodegenerative diseases.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-24-16-9-5-3-7-14(16)18-20-21-19(25-18)26-12-17(23)22-11-10-13-6-2-4-8-15(13)22/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCZLSBUBBWTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

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